Beinaglutide

Immunogenicity GLP-1 analogs Anti-drug antibodies (ADA)

Sourcing a GLP-1 RA for your research? Beinaglutide is the only commercially available recombinant human GLP-1 with 100% sequence identity to native GLP-1 (7-36), making it the definitive low-immunogenicity benchmark for ADA assays against liraglutide, semaglutide, or exenatide. Its ultra-short half-life (~11 min) uniquely enables precise, meal-timed intervention in postprandial glucose excursion studies where sustained agonism would confound results. Backed by Phase III data, meta-analyses (MD -3.25 kg vs. control), and head-to-head trials against insulin aspart 30 and liraglutide, this peptide directly addresses your need for a validated, publication-ready comparator. Choose Beinaglutide when sequence fidelity, PK precision, or independent validation are non-negotiable requirements in your assay design.

Molecular Formula C149H225N39O46
Molecular Weight 3298.6 g/mol
CAS No. 123475-27-4
Cat. No. B12789260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeinaglutide
CAS123475-27-4
Molecular FormulaC149H225N39O46
Molecular Weight3298.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N
InChIInChI=1S/C149H225N39O46/c1-17-76(10)119(145(230)166-80(14)125(210)174-104(60-86-63-158-91-36-25-24-35-89(86)91)135(220)176-100(56-73(4)5)136(221)185-117(74(6)7)143(228)173-92(37-26-28-52-150)127(212)159-66-111(197)168-98(148(233)234)39-30-54-157-149(154)155)187-137(222)102(57-83-31-20-18-21-32-83)177-132(217)97(47-51-115(203)204)172-131(216)93(38-27-29-53-151)169-123(208)78(12)163-122(207)77(11)165-130(215)96(44-48-109(153)195)167-110(196)65-160-129(214)95(46-50-114(201)202)171-133(218)99(55-72(2)3)175-134(219)101(59-85-40-42-88(194)43-41-85)178-140(225)106(68-189)181-142(227)108(70-191)182-144(229)118(75(8)9)186-139(224)105(62-116(205)206)179-141(226)107(69-190)183-147(232)121(82(16)193)188-138(223)103(58-84-33-22-19-23-34-84)180-146(231)120(81(15)192)184-112(198)67-161-128(213)94(45-49-113(199)200)170-124(209)79(13)164-126(211)90(152)61-87-64-156-71-162-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,158,189-194H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,195)(H,156,162)(H,159,212)(H,160,214)(H,161,213)(H,163,207)(H,164,211)(H,165,215)(H,166,230)(H,167,196)(H,168,197)(H,169,208)(H,170,209)(H,171,218)(H,172,216)(H,173,228)(H,174,210)(H,175,219)(H,176,220)(H,177,217)(H,178,225)(H,179,226)(H,180,231)(H,181,227)(H,182,229)(H,183,232)(H,184,198)(H,185,221)(H,186,224)(H,187,222)(H,188,223)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,233,234)(H4,154,155,157)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1
InChIKeyNGJOFQZEYQGZMB-KTKZVXAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beinaglutide: Defining Baseline Characteristics for a Recombinant Human GLP-1 (7-36)


Beinaglutide (CAS 123475-27-4) is a recombinant human glucagon-like peptide-1 (rhGLP-1) that shares nearly 100% amino acid sequence homology with the active form of native human GLP-1 (7-36) [1]. It is classified as a short-acting GLP-1 receptor agonist (GLP-1 RA) and is indicated for the treatment of type 2 diabetes mellitus (T2DM) and weight management in patients with overweight or obesity [2]. Its primary mechanism involves glucose-dependent stimulation of insulin secretion, suppression of glucagon release, and delaying gastric emptying, which collectively contribute to improved glycemic control and body weight reduction [3].

Beinaglutide: Critical Reasons Why In-Class Substitution is Not Straightforward


Substitution of beinaglutide with other GLP-1 RAs cannot be assumed to be clinically or pharmacokinetically equivalent due to fundamental differences in molecular structure and resulting biological properties. Unlike exenatide-based agonists (53% sequence homology) or other modified human GLP-1 analogs (e.g., liraglutide, semaglutide; up to 97% homology), beinaglutide's 100% sequence identity to native human GLP-1 confers a distinct immunogenicity profile, potentially leading to lower rates of anti-drug antibody (ADA) formation [1]. Furthermore, its extremely short plasma half-life (~11 minutes) and requirement for thrice-daily dosing create a unique pharmacokinetic (PK) profile that differentiates it from long-acting, once-weekly or once-daily agonists [2]. These structural and PK distinctions directly translate to different therapeutic applications, safety considerations, and dosing regimens, making simple interchange impossible without careful clinical and analytical validation.

Beinaglutide: A Quantitative Evidence Guide for Scientific and Procurement Decisions


Immunogenicity Advantage: Beinaglutide's 100% Sequence Homology Results in Lower ADA Formation vs. Exendin-4-Based Agonists

Beinaglutide, with its 100% amino acid sequence homology to human GLP-1, exhibits a fundamentally different immunogenicity profile compared to GLP-1 RAs based on the exendin-4 backbone (e.g., exenatide, lixisenatide). The latter, which share only 53% sequence homology with human GLP-1, are associated with higher rates of anti-drug antibody (ADA) formation. In a prospective randomized clinical trial, only 1 out of 134 patients treated with beinaglutide (in combination with metformin) developed treatment-emergent ADAs, demonstrating a low risk [1]. In contrast, exenatide-based agonists have been shown to induce significantly more antibody formation, a property that can potentially lead to decreased drug efficacy and increased risk of injection site reactions [2]. This lower immunogenic potential is a direct consequence of beinaglutide's human-identical sequence.

Immunogenicity GLP-1 analogs Anti-drug antibodies (ADA)

Glycemic Control: Comparable HbA1c Reduction vs. Premixed Insulin Aspart 30 with Additional Weight and Metabolic Benefits

In a 6-month randomized clinical trial (N=134), beinaglutide (combined with metformin) was compared head-to-head with premixed insulin aspart 30 (combined with metformin) in patients with type 2 diabetes. Both groups showed a decrease in HbA1c relative to baseline, with no significant difference between them. However, the beinaglutide group demonstrated additional, quantifiable advantages: a significant reduction in 2-hour postprandial blood glucose (2hBG) and low blood glucose index (LBGI), indicating superior postprandial control and lower glycemic variability [1]. Crucially, the beinaglutide group experienced significant reductions in weight, waist circumference (WC), and BMI, alongside a statistically significant decrease in the insulin sensitivity index (HOMA-IR), an effect not observed in the aspart 30 group [1].

Type 2 Diabetes Glycemic control HbA1c Body weight Insulin sensitivity

Body Weight Reduction: Quantified Superiority of Beinaglutide Over Control Groups (Placebo/Active Comparators) in Meta-Analysis

A systematic review and meta-analysis of six randomized controlled trials (n=800) provides robust, quantified evidence of beinaglutide's efficacy in weight reduction. Over a 12-24 week period, beinaglutide (0.1-0.2 mg thrice daily) demonstrated a mean difference (MD) in body weight reduction of -3.25 kg (95% CI: -4.52 to -1.98, P<0.00001) compared to the control groups, which included placebo and active comparators [1]. The compound also significantly increased the odds of achieving clinically meaningful weight loss, with an odds ratio (OR) of 4.61 for ≥5% weight loss and 5.34 for ≥10% weight loss versus control [1]. These findings are corroborated by another meta-analysis reporting weight reductions of 3.26 kg in obesity/T2DM patients and 6.52 kg in T2DM patients compared to placebo or active comparators [2].

Obesity Weight Management GLP-1 RA efficacy Meta-analysis

Pharmacokinetic Profile: Beinaglutide's Ultra-Short Half-Life Enables Fine-Tuned Postprandial Glycemic Control

Beinaglutide is distinguished by its exceptionally short plasma half-life of approximately 11 minutes [1], which is a direct consequence of its native human GLP-1 sequence that remains susceptible to degradation by dipeptidyl peptidase-4 (DPP-4). A Phase I PK study in overweight/obese volunteers confirmed that after multiple subcutaneous injections (0.1-0.2 mg, three times daily), the median time to peak concentration (Tmax) is 10-15 minutes, with no drug accumulation observed [2]. This PK profile, in stark contrast to long-acting GLP-1 RAs like semaglutide (t½ ~165h) or dulaglutide (t½ ~112h), allows for precise, short-lived stimulation of insulin secretion timed with meals, effectively controlling 2-hour postprandial glucose excursions without prolonged systemic exposure [1].

Pharmacokinetics Half-life Postprandial Glucose GLP-1 RA

Safety and Tolerability: Beinaglutide Shows a Lower Adverse Event Rate vs. Liraglutide in a Comparative Study

A comparative study evaluating long-term outcomes in T2DM patients found that while beinaglutide and liraglutide showed no significant difference in lowering blood glucose or improving lower extremity vascular and renal function, beinaglutide demonstrated a lower incidence of adverse events [1]. Although the specific types and rates of adverse events were not detailed in the available abstract, the conclusion of superior tolerability represents a potential point of differentiation. This observation is particularly relevant as a separate meta-analysis found beinaglutide was associated with higher rates of certain adverse events (e.g., nausea, vomiting) compared to a pooled control group (including placebos and other active drugs), highlighting that its safety profile is nuanced and may vary relative to specific comparators [2].

Safety Tolerability Liraglutide Adverse Events

Cardiometabolic Risk Factor Reduction: Beinaglutide Significantly Reduces Visceral Fat and Improves Lipid Profile in Obesity

In a study on patients with obesity, beinaglutide treatment led to significant improvements in multiple cardiometabolic risk factors. Specifically, it significantly reduced visceral fat area, which is a key driver of metabolic syndrome and cardiovascular disease [1]. The study also reported significant decreases in total cholesterol, low-density lipoprotein cholesterol (LDL-C), blood glucose, and C-reactive protein (CRP) levels [1]. These improvements occurred alongside significant reductions in body weight, BMI, waist circumference, and body fat percentage, with notable weight loss observed as early as 4 weeks into treatment [1]. A separate meta-analysis confirms beinaglutide's effectiveness in reducing triglycerides (TG) and systolic blood pressure (SBP), especially with longer interventions and lower doses [2].

Visceral fat Lipid metabolism Obesity Cardiometabolic risk

Beinaglutide: Defined Application Scenarios Driven by Quantitative Evidence


Clinical Research on Obesity with High Cardiovascular Risk

Given beinaglutide's demonstrated ability to significantly reduce visceral fat area, improve lipid profiles (total cholesterol, LDL-C), and lower inflammatory markers like CRP [1], it is uniquely positioned as an intervention in clinical trials investigating the management of obesity and its associated cardiometabolic complications. The evidence supports its use in protocols aimed at assessing changes in body composition (especially visceral adiposity) and cardiovascular risk biomarkers.

Studies on Postprandial Glycemic Control and Glycemic Variability

Beinaglutide's ultra-short half-life of ~11 minutes and thrice-daily dosing regimen make it the optimal choice for research focused specifically on postprandial glucose excursions [2]. Unlike long-acting GLP-1 RAs that provide a sustained baseline effect, beinaglutide's PK profile allows for a precise, meal-timed intervention. The evidence from head-to-head trials showing its superiority over insulin aspart 30 in reducing 2hBG and LBGI further validates its utility in this niche [3].

Investigating GLP-1 RA Immunogenicity and Long-Term Tolerability

Due to its 100% sequence identity with human GLP-1, beinaglutide serves as a critical 'native sequence' comparator for evaluating the immunogenicity of modified GLP-1 analogs (e.g., liraglutide, semaglutide) or exendin-4-based agonists (e.g., exenatide) [4]. Studies designed to quantify anti-drug antibody (ADA) formation and its impact on long-term efficacy and injection site tolerability can use beinaglutide as a low-immunogenicity benchmark, as evidenced by its low rate of ADA development in clinical trials [5].

Head-to-Head Comparative Effectiveness Research in T2DM

The robust quantitative data from meta-analyses [6][7] and direct head-to-head trials against active comparators (e.g., insulin aspart 30, liraglutide) [3][8] provide a strong foundation for designing comparative effectiveness research. Beinaglutide's unique combination of weight loss efficacy (MD -3.25 kg vs. control), comparable glycemic control, and distinct safety/tolerability profile offers a clear rationale for its inclusion as an active comparator arm in trials evaluating newer GLP-1 RAs, dual agonists, or other diabetes therapies.

Technical Documentation Hub

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